5-Bromo-3-phenylisothiazole

Descripción

Significance of Isothiazole (B42339) Core Structures in Contemporary Chemistry

Isothiazoles are five-membered aromatic heterocycles containing a nitrogen and a sulfur atom in a 1,2-relationship. rsc.orgsci-hub.se This arrangement of heteroatoms imparts unique electronic properties and a distinct reactivity profile to the ring. rsc.org The isothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be used to build a variety of biologically active compounds. sci-hub.sed-nb.info Isothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antidiabetic, antimicrobial, and anti-inflammatory properties. rsc.orgresearchgate.netthieme-connect.com The stability of the isothiazole ring, often able to withstand enzymatic degradation, makes it an attractive component in the design of new therapeutic agents. thieme-connect.comthieme-connect.com Beyond pharmaceuticals, isothiazole-containing compounds are also utilized in agrochemicals and as ligands for metal complexes. researchgate.netthieme-connect.comacs.org

Rationale for Focused Investigation of 5-Bromo-3-phenylisothiazole

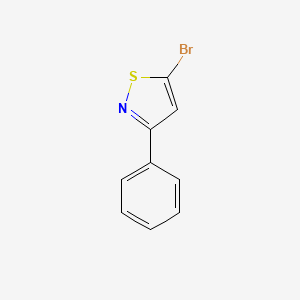

The specific compound, this compound, presents a valuable subject for chemical investigation due to the strategic placement of its substituents. The molecular structure consists of a central isothiazole ring, a phenyl group at position 3, and a bromine atom at position 5. vulcanchem.com The phenyl group can engage in π-π stacking and hydrophobic interactions, which can be crucial for binding to biological targets. vulcanchem.com

The bromine atom at the 5-position is particularly significant as it serves as a versatile chemical handle. vulcanchem.com This allows for a variety of subsequent chemical modifications through reactions such as cross-coupling (e.g., Suzuki, Sonogashira, Heck), metal-halogen exchange, and nucleophilic substitution. vulcanchem.com This reactivity opens up pathways to synthesize a diverse library of novel isothiazole derivatives for further study and application. The ability to selectively functionalize the isothiazole core at this position is a key driver for its use as a synthetic intermediate in the development of more complex molecules. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value/Characteristic |

|---|---|

| Molecular Formula | C₉H₆BrNS |

| Molecular Weight | ~240.12 g/mol |

| Physical State | Crystalline solid |

| Color | Light yellow to white |

| Melting Point | Estimated range of 170-195°C |

| Solubility | Likely soluble in organic solvents (e.g., ethanol, methanol, acetone); poorly soluble in water |

| Stability | Stable under normal laboratory conditions |

Data sourced from analysis of similar heterocyclic compounds. vulcanchem.com

Historical Context of Substituted Isothiazole Synthesis and Derivatization

The chemistry of isothiazoles has been developing since the first synthesis of the parent isothiazole in 1956. arkat-usa.orgresearchgate.net However, the synthesis of its fused analogue, benzo[d]isothiazole, has an even longer history, with a derivative, saccharin, first being prepared in 1879. arkat-usa.org Early methods for preparing isothiazole derivatives often required harsh reaction conditions and complex synthetic procedures. arkat-usa.org

Over the last few decades, significant progress has been made in the synthesis and functionalization of isothiazoles. rsc.org Researchers have developed novel methods, including metal-catalyzed procedures and strategies involving direct C-H activation, to create a wide variety of isothiazole derivatives with diverse functional groups. rsc.org The synthesis of halogenated isothiazoles, in particular, has been a focus of attention as these compounds are valuable building blocks for creating more complex molecules. thieme-connect.comthieme-connect.com The development of efficient synthetic routes has been crucial for exploring the full potential of isothiazole chemistry. thieme-connect.com

Current Research Trends and Future Directions for Isothiazole Chemistry

Current research in isothiazole chemistry is vibrant and multifaceted. A major trend is the continued exploration of isothiazole derivatives as biologically active agents. rsc.orgthieme-connect.com This includes the design and synthesis of new compounds with potential applications in treating cancer, diabetes, and infectious diseases. thieme-connect.comthieme-connect.com There is also growing interest in the use of isothiazoles in materials science and as catalysts in organic reactions. thieme-connect.com

Future directions in this field are likely to focus on several key areas. The development of more efficient and environmentally friendly synthetic methods, such as one-pot reactions and the use of green solvents, will continue to be a priority. rsc.orgresearchgate.net The synthesis of novel and complex heterocyclic systems based on the isothiazole scaffold is another promising avenue of research. rsc.orgsci-hub.se Furthermore, the application of computational methods to predict the properties and biological activities of new isothiazole derivatives will likely play an increasingly important role in guiding synthetic efforts. The versatility of the isothiazole ring system ensures that it will remain a significant area of investigation for chemists for years to come. sci-hub.se

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-3-phenyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFXHQKYUNLFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700215 | |

| Record name | 5-Bromo-3-phenyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13363-44-5 | |

| Record name | 5-Bromo-3-phenyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Bromo 3 Phenylisothiazole

Established Synthetic Routes to 5-Bromo-3-phenylisothiazole

The principal and most direct method for synthesizing this compound involves the electrophilic halogenation of 3-phenylisothiazole (B82050). This method is characteristic of aromatic compound functionalization, where a hydrogen atom on the aromatic ring is substituted by an electrophile.

The introduction of a bromine atom onto the 3-phenylisothiazole core is achieved through electrophilic aromatic substitution (SEAr). wikipedia.org This pathway typically utilizes a brominating agent, which can be molecular bromine itself or a compound that serves as a source of electrophilic bromine, such as N-bromosuccinimide (NBS). wku.edu The reaction's success hinges on precise control of the conditions to favor substitution at the desired C-5 position.

Optimizing reaction parameters is critical for maximizing the yield of this compound while minimizing the formation of impurities. Key parameters include the choice of brominating agent, solvent, reaction temperature, and stoichiometry. Common brominating agents for such transformations include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). nih.gov Solvents like acetic acid are often employed for the direct bromination of phenylisothiazole precursors. acs.org

| Parameter | Condition/Reagent | Effect on Reaction | Reference |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS), Molecular Bromine (Br₂) | NBS is often a safer and easier-to-handle alternative to liquid bromine. The choice can affect reactivity and side-product profiles. | nih.gov |

| Solvent | Glacial Acetic Acid, Dichloromethane (DCM), Carbon Tetrachloride (CCl₄) | The solvent's polarity and ability to stabilize intermediates can influence reaction rate and selectivity. Acetic acid is a common choice for isothiazole (B42339) bromination. | acs.org |

| Catalyst | Lewis acids (e.g., FeBr₃, AlCl₃) | Lewis acids can polarize the Br-Br bond, creating a more potent electrophile (Br⁺) and increasing the reaction rate. This is crucial for less reactive aromatic systems. | wikipedia.orgopenstax.org |

Temperature is a crucial parameter in electrophilic bromination, directly influencing both the reaction rate and its selectivity. akjournals.com Strict temperature control is vital for achieving high regioselectivity and minimizing the formation of side products, which can be difficult to separate. orgsyn.org For many bromination reactions, lower temperatures, often in the range of 0°C to 25°C, are optimal. In some cases, reactions are cooled to as low as -25°C to suppress the formation of undesired isomers. orgsyn.org Maintaining a consistent temperature throughout the addition of the brominating agent helps to ensure a uniform product distribution and prevent runaway reactions. orgsyn.orggoogle.com

The molar ratio of the brominating agent to the substrate is a determining factor in the product outcome. Using a stoichiometric equivalent (1:1 ratio) of the brominating agent is intended to produce the mono-brominated product. However, an excess of the brominating agent can lead to the formation of di- or poly-brominated species. acs.org The chemoselectivity for mono-, di-, or multi-bromination can often be controlled simply by adjusting the amount of the bromine source and the reaction temperature. acs.org

When scaling up bromination reactions from laboratory to pilot plant or industrial scales, several challenges can arise. A simple increase in scale can lead to a significant reduction in yield and an increase in reaction time if parameters are not re-optimized. nih.gov Issues such as inefficient mixing, localized temperature increases, and altered reaction kinetics must be addressed. acs.org Continuous flow methodologies are increasingly being explored as a solution to scale-up challenges, as they offer better control over reaction parameters like temperature and residence time, leading to more consistent and safer production on a larger scale. nih.govuco.es For instance, scaling a photochemical bromination from a gram to a multi-gram scale in a batch reactor can lead to a significant drop in yield, a problem that can be mitigated using flow chemistry. nih.gov

| Stoichiometry (Bromine:Substrate) | Expected Primary Product | Potential Side Products | Reference |

|---|---|---|---|

| ~1:1 | Mono-brominated Isomer | Unreacted starting material, di-brominated isomers | acs.org |

| >2:1 | Di-brominated or Poly-brominated Isomers | Mono-brominated isomers, various poly-brominated species | acs.org |

The bromination of 3-phenylisothiazole follows the general, well-established mechanism for electrophilic aromatic substitution (SEAr). wikipedia.orglibretexts.org This process occurs in two primary steps.

Formation of the Sigma Complex (Arenium Ion) : The reaction begins with the attack of the π-electron system of the isothiazole ring on the electrophile (Br⁺). libretexts.org The electrophilic bromine is typically generated by the polarization of a Br₂ molecule by a Lewis acid catalyst, such as FeBr₃. openstax.orgjove.com This initial attack is the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org This intermediate is no longer aromatic. openstax.org

Deprotonation and Restoration of Aromaticity : In the second, much faster step, a weak base (such as the FeBr₄⁻ complex formed in the first step) removes a proton (H⁺) from the sp³-hybridized carbon atom where the bromine has attached. libretexts.orglibretexts.org This deprotonation step restores the aromatic π-system, yielding the final substituted product, this compound, and regenerating the catalyst. jove.com

The term regioselectivity refers to the preference for the electrophilic attack to occur at a specific position on the aromatic ring. In the case of 3-phenylisothiazole, bromination occurs selectively at the C-5 position. This preference is governed by the electronic properties of the isothiazole ring, which is an electron-deficient system, and the influence of the phenyl substituent at the C-3 position. The precise electronic distribution, influenced by the nitrogen and sulfur heteroatoms, directs the incoming electrophile to the C-5 position as the most favorable site for substitution. thieme-connect.de

Minimizing side reactions is intrinsically linked to the optimization of reaction conditions as previously discussed. The primary side reactions in this synthesis are the formation of other isomers (e.g., 4-bromo-3-phenylisothiazole) and polybrominated products. acs.org Achieving high regioselectivity for the desired C-5 isomer requires careful control over temperature and the stoichiometry of the brominating agent. orgsyn.orgacs.org The use of milder brominating agents and non-harsh reaction conditions can prevent the formation of unwanted byproducts and the degradation of the starting material or product. wku.edu For activated aromatic systems, specific reagent systems have been developed to ensure exclusive formation of a single isomer, for example, para-bromination of anilines. organic-chemistry.org

Electrophilic Bromination of 3-Phenylisothiazole

Temperature Control in Bromination Reactions

Purification and Yield Optimization Strategies

The purification of this compound is typically achieved through standard laboratory techniques. Following the reaction, the crude product, often a solid, is worked up by treating the mixture with an aqueous solution of sodium bisulfite to remove excess bromine. The solution is then typically basified and extracted with an organic solvent like dichloromethane. acs.org After extraction, the organic layers are combined, dried over an anhydrous salt such as sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. acs.org Final purification is often accomplished by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to afford the pure compound. acs.orgscispace.com

Yield optimization strategies focus on controlling reaction conditions to maximize the formation of the desired 5-bromo isomer and minimize side products. Key variables include:

Temperature Control: Maintaining low temperatures (e.g., 0–25°C) during bromination is crucial to prevent over-bromination and the formation of di-brominated derivatives.

Solvent Choice: The use of polar aprotic solvents like dimethylformamide (DMF) or glacial acetic acid can enhance the solubility of reagents and stabilize reaction intermediates, potentially improving yields. acs.org

Stoichiometry: A careful adjustment of the molar ratio of the substrate (3-phenylisothiazole) to the brominating agent is essential to favor mono-bromination.

Catalyst: While not always necessary for bromination of the isothiazole ring, the use of catalysts in related heterocyclic syntheses can improve regioselectivity and yield. For instance, in some syntheses, the nature of the base used can dramatically affect the yield. thieme-connect.com

An example of a typical synthesis involves adding bromine dropwise to a stirred mixture of 3-phenylisothiazole and anhydrous potassium acetate (B1210297) in glacial acetic acid. The reaction is stirred at room temperature and then refluxed to ensure completion. acs.org

Table 1: Parameters for Yield Optimization in Halogenation Reactions

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 0–25°C | Minimizes formation of di-halogenated byproducts. |

| Solvent | Glacial Acetic Acid, DMF | Enhances reagent solubility and stabilizes intermediates. acs.org |

| Reagent Ratio | Near 1:1 (Substrate:Bromine) | Optimizes for mono-bromination. |

| Work-up | Quenching with NaHSO₃ | Removes unreacted bromine. acs.org |

| Purification | Recrystallization / Chromatography | Isolates pure product from byproducts. acs.orgscispace.com |

Alternative Synthetic Routes and Their Comparative Analysis

While direct bromination of 3-phenylisothiazole is a common route, other strategies exist for the synthesis of the isothiazole ring itself, which can then be functionalized.

The synthetic procedures developed by Buttimore and his colleagues in the 1960s represent a foundational approach to isothiazole synthesis. thieme-connect.deumich.edu These methods often involve the cyclization of a precursor containing the necessary C-C-C-N-S backbone. While a direct adaptation for this compound from Buttimore's specific examples is not explicitly detailed in recent literature, the principles of his work underpin many modern cyclization strategies. These strategies typically involve the oxidative cyclization of 3-aminopropenethiones or related open-chain precursors. thieme-connect.com The choice of oxidizing agent (e.g., iodine, bromine) and reaction conditions can be tailored to favor the formation of the isothiazole ring. thieme-connect.com The phenylation of isothiazole, which can produce a mixture of 3-, 4-, and 5-phenylisothiazole (B86038), with the 3- and 5-isomers being predominant, is another related pathway. ethernet.edu.et

More recent research has introduced innovative methods for constructing the isothiazole core, which could be applied to synthesize precursors for this compound.

Rhodium-Catalyzed Transannulation: A notable technique involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles. thieme-connect.comnih.gov This method proceeds through an α-thiavinyl rhodium-carbenoid intermediate and allows for the synthesis of a wide array of substituted isothiazoles. nih.gov By selecting the appropriate substituted 1,2,3-thiadiazole (B1210528) and nitrile, this could provide a convergent route to the 3-phenylisothiazole core, which can subsequently be brominated.

(4+1) Annulation: A metal-free protocol using β-keto dithioesters or β-keto thioamides with ammonium (B1175870) acetate (NH₄OAc) has been developed for the synthesis of 3,5-disubstituted isothiazoles. thieme-connect.comthieme-connect.com This carbon-economic approach relies on a cascade of imine formation, cyclization, and aerial oxidation. thieme-connect.com

Cascade Reactions: The synthesis of 3,5-disubstituted isothiazoles has also been achieved via a cascade reaction involving the addition of a trisulfur (B1217805) radical anion to α,β-unsaturated N-Ts imines, followed by detosylation. thieme-connect.comsci-hub.se

Table 2: Comparison of Synthetic Approaches

| Method | Precursors | Key Features | Potential Applicability |

|---|---|---|---|

| Direct Bromination | 3-Phenylisothiazole, Bromine | Straightforward, targets C-5 position. acs.orgvulcanchem.com | Standard synthesis of the target compound. |

| Buttimore-type Cyclization | Open-chain thioamides/enethiones | Foundational, oxidative S-N bond formation. umich.eduthieme-connect.com | Synthesis of the core isothiazole ring. |

| Rh-Catalyzed Transannulation | 1,2,3-Thiadiazoles, Nitriles | Novel, high versatility, forms C-C and C-N bonds. nih.gov | Alternative route to the 3-phenylisothiazole scaffold. |

| (4+1) Annulation | β-keto thioamides, NH₄OAc | Metal-free, cascade reaction, atom-economical. thieme-connect.com | Route to 3,5-disubstituted isothiazoles. |

Adaptation of Buttimore's Procedure for Related Isothiazoles

Advanced Derivatization and Functionalization Strategies of this compound

The bromine atom at the C-5 position of this compound is a key functional handle, making the compound a valuable intermediate for further chemical transformations. vulcanchem.com

Halogen Exchange Reactions

The C-Br bond at the 5-position is susceptible to halogen exchange, allowing for the introduction of other halogens. This reactivity is crucial for creating a broader range of functionalized isothiazole derivatives. Such transformations are often driven by the precipitation of an insoluble salt in a suitable solvent. wikipedia.org

The Finkelstein reaction is a classic and effective method for converting alkyl and some aryl bromides into the corresponding iodides. wikipedia.org This Sɴ2 reaction involves treating the bromo-substituted compound with an excess of an iodide salt, typically sodium iodide (NaI), in a solvent where the iodide salt is soluble but the resulting bromide salt is not. wikipedia.org

For the synthesis of 5-iodo-3-phenylisothiazole, this compound would be treated with sodium iodide in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). wikipedia.orggoogle.com The equilibrium is driven towards the iodo product by the precipitation of sodium bromide (NaBr) from the reaction mixture. wikipedia.org While aromatic halides are generally less reactive than alkyl halides in Sɴ2 reactions, the Finkelstein reaction can be successfully applied, sometimes requiring catalysts like copper(I) iodide for less reactive aryl halides. wikipedia.org The reaction of 4,5-bis(bromomethyl)-3-phenylisothiazole with sodium iodide in DMF to generate a reactive intermediate demonstrates the utility of this type of transformation within the isothiazole system. thieme-connect.com

Table 3: Reaction Details for Finkelstein Halogen Exchange

| Reaction | This compound to 5-Iodo-3-phenylisothiazole |

|---|---|

| Reagents | Sodium Iodide (NaI) google.com |

| Solvent | Acetone or Dimethylformamide (DMF) wikipedia.org |

| Driving Force | Precipitation of Sodium Bromide (NaBr) wikipedia.org |

| Reaction Type | Sɴ2 Halogen Exchange wikipedia.org |

Microwave-Assisted Transformations for Nitro Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. While direct microwave-assisted synthesis of this compound from a nitro precursor is not extensively documented, the principles can be inferred from related transformations. For instance, microwave irradiation has been successfully employed in the catalyst-free and ligand-free coupling of various nitroarenes with phenols to produce nonsymmetrical diaryl ethers in high yields and short reaction times. organic-chemistry.org This method relies on the activation of the nitroarene by the microwave energy to facilitate nucleophilic substitution.

Another relevant microwave-assisted protocol involves the rapid, metal-free synthesis of unsymmetrical azo dyes by coupling nitroarenes with aromatic amines. nih.gov These examples suggest a plausible pathway for the synthesis of isothiazole precursors from nitroaromatic compounds under microwave irradiation, which could then be further transformed into this compound. The key advantages of this approach include significantly reduced reaction times, often from hours to minutes, and the potential for cleaner reactions with fewer byproducts. organic-chemistry.orgnih.gov

A hypothetical microwave-assisted pathway to a 3-phenylisothiazole precursor could involve the reaction of a suitable nitro-substituted aromatic compound with a sulfur-containing reagent under microwave irradiation to facilitate the cyclization and formation of the isothiazole ring. Subsequent bromination would then yield the target compound. The efficiency of such a transformation would depend on the optimization of parameters like temperature, pressure, and irradiation time.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) represents a fundamental class of reactions for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. In the case of this compound, the isothiazole ring itself acts as an electron-withdrawing moiety, activating the C5-position for nucleophilic attack.

The reactivity of this compound in SNAr reactions is significantly influenced by the electronic nature of substituents on the 3-phenyl ring. masterorganicchemistry.com Electron-withdrawing groups on the phenyl ring would further decrease the electron density of the isothiazole system, thereby increasing the electrophilicity of the carbon bearing the bromine atom and accelerating the rate of nucleophilic attack. masterorganicchemistry.com Conversely, electron-donating groups on the phenyl ring would have the opposite effect, potentially slowing down the reaction.

The successful application of SNAr reactions on this compound requires careful optimization of reaction conditions to accommodate a variety of nucleophiles. Key parameters to consider include the choice of solvent, base, and temperature.

Studies on related heterocyclic systems, such as 5-nitroisoxazoles, have demonstrated that a wide range of N-, O-, and S-based nucleophiles can be employed in SNAr reactions. rsc.org For this compound, similar versatility is expected. The reactivity of the nucleophile itself plays a critical role; more nucleophilic species will generally react more readily. frontiersin.org

The choice of solvent is also critical. Polar aprotic solvents like DMF or DMSO are often used as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophilic ring. The selection of the base is dependent on the pKa of the nucleophile. For weakly acidic nucleophiles, a strong base is required to generate the active nucleophilic species. For instance, in the reaction with phenols (O-nucleophiles) or thiols (S-nucleophiles), a base like cesium carbonate has been shown to be effective in promoting SNAr reactions on halogenated porphyrins, a related heterocyclic system. nih.gov For amine nucleophiles (N-nucleophiles), the reaction may proceed without a base, although an external base is often added to neutralize the HBr formed during the reaction.

Table 1: Hypothetical Optimization of SNAr Conditions for this compound

| Nucleophile Type | Example Nucleophile | Proposed Base | Proposed Solvent | Proposed Temperature |

| O-Nucleophile | Phenol | K₂CO₃ or Cs₂CO₃ | DMF, DMSO | Room Temp. to 80 °C |

| S-Nucleophile | Thiophenol | K₂CO₃ or Et₃N | THF, DMF | Room Temp. to 60 °C |

| N-Nucleophile | Piperidine | K₂CO₃ or excess amine | Acetonitrile, DMSO | Room Temp. to 100 °C |

This table presents hypothetical conditions based on general principles of SNAr reactions and findings from related heterocyclic systems.

Influence of Phenyl Substituents on SNAr Reactivity

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the 5-position serves as a handle for such transformations, enabling the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a highly versatile method for forming C-C bonds. libretexts.orgtcichemicals.com This reaction is widely used to introduce aryl or vinyl groups. In the context of this compound, Suzuki-Miyaura coupling would allow for the synthesis of 5-aryl-3-phenylisothiazole derivatives.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the reaction and needs to be optimized for the specific substrate. researchgate.net Recent advancements have shown that even challenging substrates like nitroarenes can undergo Suzuki-Miyaura coupling with the use of specialized bulky biarylphosphine ligands, suggesting that with the right conditions, this compound can be a viable substrate. mdpi.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | PPh₃, SPhos, XPhos |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water |

This table provides examples of commonly used reagents and conditions for Suzuki-Miyaura coupling reactions.

The Stille coupling reaction provides an alternative and powerful method for C-C bond formation, utilizing an organotin reagent as the coupling partner with an organic halide. numberanalytics.comwikipedia.org This reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. For this compound, Stille coupling can be employed to introduce various aryl, vinyl, or alkyl groups at the 5-position.

The mechanism of the Stille coupling is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org The reactivity of the organotin reagent and the choice of the palladium catalyst and ligands are critical for achieving high yields. Additives such as copper(I) iodide (CuI) can sometimes be used to accelerate the reaction. harvard.edu While some studies have reported difficulties in achieving regiocontrolled Stille couplings with certain haloisothiazoles, the development of new catalyst systems and reaction conditions continues to expand the scope of this reaction. nih.gov The chemoselectivity of the Stille coupling can often be controlled by the choice of reaction conditions, allowing for selective reaction at a bromine site over other potential reactive sites like a triflate group. nih.gov

Table 3: Common Reagents for Stille Coupling

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ |

| Tin Reagent | Aryl-Sn(n-Bu)₃, Vinyl-Sn(n-Bu)₃ |

| Solvent | Toluene, THF, DMF, NMP |

This table lists common reagents used in Stille coupling reactions.

Negishi Coupling Applications

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is noted for its high functional group tolerance and its ability to couple sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org

In the context of isothiazole chemistry, the Negishi coupling has been utilized for the regioselective functionalization at the C-4 position of certain isothiazole derivatives. nih.govrsc.org For instance, research has shown that 3-bromo-4,5-diphenylisothiazole can react with phenylzinc chloride to produce 3,4,5-triphenylisothiazole. nih.govrsc.org While direct Negishi coupling applications on this compound are not extensively detailed in the provided results, the successful coupling of other bromo-isothiazoles suggests its potential as a substrate in such reactions. The general utility of Negishi coupling in creating C-C bonds with complex synthetic intermediates makes it a relevant pathway for the derivatization of this compound. wikipedia.orgnih.gov

Table 1: Examples of Negishi Coupling with Bromo-Isothiazole Derivatives

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 3-Bromo-4,5-diphenylisothiazole | Phenylzinc chloride | Not specified | 3,4,5-Triphenylisothiazole | Not specified | nih.govrsc.org |

| Nα-Boc-l-7-bromotryptophan methyl ester | Various alkyl iodides | Pd-catalyst | Alkylated tryptophan derivatives | 52-83 | nih.gov |

Palladium-Catalyzed Ullmann-Type Reactions

The traditional Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl compound, often requiring harsh reaction conditions. wikipedia.org Modern variations, particularly those catalyzed by palladium, have expanded the scope and utility of this reaction, allowing for milder conditions and reducing unwanted homocoupling. nih.gov

A notable application in isothiazole chemistry is the regiospecific palladium-catalyzed Ullmann-type reaction of 4-bromo-3-iodo-5-phenylisothiazole, which results in the formation of 3,3'-bi(4-bromo-5-phenylisothiazole). nih.govrsc.org This demonstrates the selective reactivity of the iodo-substituent over the bromo-substituent under these conditions. While this specific example does not directly involve this compound, it highlights the potential for palladium-catalyzed Ullmann-type reactions in the synthesis of bis-isothiazole systems. The appropriate choice of coupling partners, copper source, and solvent are crucial for the success of these reactions. nih.gov

Recent Advances in Catalytic Systems (e.g., Pd-NHC complexes)

Palladium-N-heterocyclic carbene (Pd-NHC) complexes have emerged as highly effective catalysts for cross-coupling reactions, often outperforming traditional phosphine-based catalysts. nih.gov The strong σ-donating properties of NHC ligands facilitate the oxidative addition step, while their steric bulk promotes reductive elimination, leading to high catalyst stability and efficiency. nih.gov

Recent advancements have focused on developing well-defined Pd(II)-NHC precatalysts that are air-stable and highly reactive. nih.gov For example, NHC–Pd(II) chloro-dimers, [Pd(NHC)(μ-Cl)Cl]2, have been identified as exceptionally reactive precatalysts for various cross-coupling reactions, demonstrating broad substrate scope and functional group tolerance. nih.gov The use of such advanced catalytic systems could significantly enhance the efficiency of cross-coupling reactions involving this compound. The development of N-H NHC palladium complexes has also shown promise, with their unique reactivity being explored in Suzuki-Miyaura and Heck reactions. byu.edu

The synthesis of chiral molecules is of great importance in medicinal chemistry and materials science. Enantioselective C-H functionalization using transition-metal catalysts with chiral ligands has become a powerful tool for creating chiral centers. mdpi.com Chiral ligands can induce enantioselectivity through various noncovalent interactions with the substrate. mdpi.com

While specific examples of enantioselective functionalization of this compound are not detailed in the provided search results, the broader field of asymmetric catalysis offers promising strategies. For instance, chiral monophosphorus ligands like BaryPhos have been used in Pd-catalyzed asymmetric Suzuki–Miyaura cross-coupling reactions. mdpi.com Furthermore, bifunctional phosphine (B1218219) ligands and chiral carboxylic acids have been employed in gold- and rhodium-catalyzed enantioselective transformations, respectively. mdpi.commdpi.com The development of electrochemical methods combined with asymmetric copper catalysis also presents a novel approach for enantioselective C-H functionalization. beilstein-journals.org These advanced catalytic systems could potentially be adapted for the enantioselective derivatization of the isothiazole scaffold.

Cycloaddition Reactions Leading to Fused Systems

Cycloaddition reactions are fundamental processes in organic synthesis for the construction of cyclic and heterocyclic systems. numberanalytics.com These reactions are classified based on the number of π-electrons involved, with [4+2] (Diels-Alder) and [3+2] (1,3-dipolar) cycloadditions being the most common. numberanalytics.comlibretexts.org

The synthesis of fused heterocyclic systems is of significant interest due to their diverse biological activities. mdpi.com The isoxazole (B147169) ring, in particular, is a key component in many pharmaceutical compounds. rsc.orgnih.gov The formation of isoxazolo-isothiazole fused systems can be envisioned through cycloaddition pathways.

One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or alkene. rsc.orgnih.gov In the context of this compound, a synthetic strategy could involve the introduction of a suitable dipolarophile or a precursor to a 1,3-dipole onto the isothiazole ring, followed by an intramolecular cycloaddition to form the fused ring system. While direct examples of forming an isoxazolo-isothiazole fused system from this compound are not provided, the general principles of cycloaddition reactions suggest this is a feasible synthetic route. nih.gov

Functional Group Interconversions on Isothiazole Scaffolds

Functional group interconversions (FGIs) are essential transformations in organic synthesis, allowing for the conversion of one functional group into another through reactions like oxidation, reduction, substitution, or elimination. numberanalytics.comimperial.ac.uk Halogenated isothiazoles, such as this compound, are highly reactive building blocks for creating a wide variety of polyfunctional isothiazoles through FGIs. thieme-connect.com

The bromine atom at the C-5 position of this compound is a key handle for various transformations. For example, it can be displaced by nucleophiles or participate in cross-coupling reactions as previously discussed. Other potential FGIs could involve modifications of the phenyl ring or transformations of other substituents that might be present on the isothiazole core. The ability to perform these interconversions is crucial for the synthesis of complex target molecules with desired biological or material properties. numberanalytics.com

Table 2: General Functional Group Interconversions

| Reaction Type | Starting Functional Group | Resulting Functional Group | Reagents | Reference |

| Reduction | Nitrile | Amine | H₂, Pd/C; LiAlH₄ | vanderbilt.edu |

| Reduction | Azide | Amine | H₂, Pd/C; LiAlH₄ | vanderbilt.edu |

| Oxidation | Primary Alcohol | Aldehyde | CrO₃-pyridine complex | imperial.ac.uk |

| Oxidation | Primary Alcohol | Carboxylic Acid | Jones' reagent (CrO₃/H₂SO₄/acetone) | imperial.ac.uk |

| Substitution | Sulfonate Ester | Halide | Sodium halide in acetone | vanderbilt.edu |

Spectroscopic and Structural Elucidation of 5 Bromo 3 Phenylisothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Bromo-3-phenylisothiazole by providing detailed information about the hydrogen and carbon atomic environments.

The ¹H-NMR spectrum of this compound is anticipated to display distinct signals that correspond to its unique protons. A key feature would be a singlet for the proton at the 4-position of the isothiazole (B42339) ring. vulcanchem.com The protons of the phenyl group attached at position 3 would present as a complex multiplet, typically resonating in the downfield region of approximately δ 7.2–7.8 ppm. vulcanchem.com The absence of signals at positions 3 and 5 confirms the substitution of the phenyl group and the bromine atom, respectively. vulcanchem.com In related phenylisothiazole derivatives, aromatic protons are consistently observed in the δ 7.2–8.1 ppm range. vulcanchem.com For instance, in 4-bromo-5-phenylisothiazole, the phenyl protons appear as multiplets between δ 7.43-7.66 ppm, while the isothiazole proton (H-3) is a singlet at δ 8.36 ppm. acs.org

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Isothiazole H-4 | Singlet | ~7.5-8.0 |

| Phenyl H-2', H-6' | Multiplet | ~7.8-8.1 |

| Phenyl H-3', H-4', H-5' | Multiplet | ~7.2-7.5 |

Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy.

The ¹³C-NMR spectrum of this compound is expected to show signals for all nine carbon atoms present in the molecule. vulcanchem.com The chemical shifts of these carbons are influenced by their local electronic environment. Carbons in the isothiazole ring will have characteristic shifts, as will the carbons of the phenyl substituent. vulcanchem.com In a similar compound, 4-bromo-5-phenylisothiazole, the ¹³C-NMR spectrum in CDCl₃ shows signals at δ 161.0, 159.5, 129.8, 129.2, 129.0, 128.4, and 106.0. acs.org For other related structures, like 3-bromo-4-phenylisothiazole-5-carboxamide, the carbonyl carbon appears around δ 160 ppm. vulcanchem.com The carbon atom bonded to bromine (C-5) is expected to be significantly shielded, while the phenyl-substituted carbon (C-3) will also show a characteristic downfield shift. Generally, sp² hybridized carbons in aromatic and heteroaromatic rings resonate between 100-150 ppm. libretexts.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-3 (Isothiazole) | ~160-165 |

| C-4 (Isothiazole) | ~110-120 |

| C-5 (Isothiazole) | ~105-115 |

| C-1' (Phenyl) | ~130-135 |

| C-2', C-6' (Phenyl) | ~128-130 |

| C-3', C-5' (Phenyl) | ~128-130 |

| C-4' (Phenyl) | ~129-131 |

Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy.

Proton NMR (1H-NMR) Chemical Shift Analysis

Infrared (IR) Spectroscopy Vibrational Analysis

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups and bonds within the molecule. vulcanchem.com Key expected vibrations include the C=N stretching of the isothiazole ring, C-S stretching bands, and C=C stretching vibrations from both the isothiazole and phenyl rings. vulcanchem.com Aromatic C-H stretching and bending modes would also be present. vulcanchem.com The C-Br stretching vibration is also an expected feature. vulcanchem.com In a related compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, a strong C=O stretch is observed at 1736 cm⁻¹. mdpi.com For other isothiazole derivatives, S-N stretching is noted in the 600–700 cm⁻¹ region. The photochemical cleavage of 5-phenylisothiazole (B86038) has been studied using IR, where a weak absorption at 2209 cm⁻¹ indicated the formation of a nitrile functional group. acs.org

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group/Bond | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| C=N Stretch (Isothiazole) | ~1600-1650 |

| C=C Stretch (Aromatic) | ~1450-1600 |

| C-S Stretch | ~600-800 |

| C-Br Stretch | ~500-600 |

Note: Predicted values are based on general IR correlation tables and data from similar compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance). vulcanchem.com The fragmentation pattern would likely involve the loss of the bromine atom, as well as fragments corresponding to the phenylisothiazole core. vulcanchem.com For 4-bromo-5-phenylisothiazole, the mass spectrum shows a molecular ion at m/z 241 (relative to the ⁷⁹Br isotope). acs.org The analysis of 3-bromo-4-phenylisothiazole-5-carboxylic acid revealed a molecular ion (M⁺-H) peak at m/z 282 and a corresponding M⁺-H+2 isotope peak at 284, confirming the presence of one bromine atom. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov While the specific crystal structure of this compound is not widely reported, analysis of analogous structures provides valuable insights. For instance, in related thiazole (B1198619) derivatives, the phenyl and thiazole rings are often not coplanar, with dihedral angles that can vary. iucr.org In N-(5-iodo-4-phenylthiazol-2-yl)acetamide, two independent molecules in the asymmetric unit showed different dihedral angles of 38.94 (16)° and 32.12 (15)° between the phenyl and thiazole rings. iucr.org For some analogous structures, the isothiazole rings are planar with small dihedral angles relative to the phenyl groups. vulcanchem.com

Polymorphism, the ability of a compound to exist in more than one crystal form, can be investigated through X-ray crystallography. acs.org Different polymorphs can exhibit distinct physical properties. While no specific polymorphism studies on this compound are available, it is a known phenomenon in related heterocyclic systems. ugr.es

Tautomerism, the existence of two or more interconvertible structural isomers that differ in the position of a proton, is also relevant to isothiazole chemistry. science.govscribd.com For example, some sulfonamide derivatives containing thiazole rings have been shown to exist in an imido tautomeric form. jst.go.jp In substituted 2-phenacylbenzoxazoles, a related heterocyclic system, tautomeric equilibria between ketimine and enaminone forms have been observed and are influenced by substituents. mdpi.com While this compound itself is not expected to exhibit classical tautomerism due to its substitution pattern, the potential for such phenomena in its derivatives remains an area of interest.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Specific X-ray crystallography data, which would provide precise measurements of bond lengths, bond angles, and dihedral angles for this compound, is not available in the reviewed sources. Such analyses are crucial for understanding the molecule's three-dimensional geometry and the spatial relationship between the phenyl group and the bromo-substituted isothiazole ring.

Intermolecular Interactions and Crystal Packing

Without crystallographic data, a definitive analysis of the intermolecular forces and crystal packing arrangement for this compound is not possible. The following subsections, therefore, remain speculative.

Pi-stacking Interactions

While the presence of two aromatic rings (phenyl and isothiazole) suggests the potential for π-π stacking interactions, which would play a significant role in the crystal lattice stabilization, no experimental data confirms the existence or specific geometry of such interactions for this compound. vulcanchem.com

Hydrogen-bonding Networks

This compound lacks conventional hydrogen bond donors (like O-H or N-H groups). Therefore, the formation of strong hydrogen-bonding networks is not expected to be a primary feature of its crystal packing. Weaker C-H···N or C-H···S interactions might occur, but their presence and significance cannot be confirmed without structural data.

Short Intermolecular Contacts

Analysis of short intermolecular contacts, such as halogen bonds (Br···N or Br···S) or other van der Waals interactions, is contingent on determined crystal structures. This information is currently unavailable for this compound.

Resolution of Crystallographic Data Contradictions

There are no published crystallographic reports for this compound, and therefore no contradictions in data to be resolved.

UV-Vis Spectroscopy

Specific UV-Vis absorption spectra for this compound, which would detail its electronic transition properties including maximum absorption wavelengths (λmax), have not been reported in the surveyed literature. While studies on other substituted isothiazoles exist, this data cannot be directly extrapolated to the title compound. researchgate.net

Advanced Applications in Medicinal Chemistry and Biological Sciences

Antimicrobial Research of 5-Bromo-3-phenylisothiazole and Derivatives

Antifungal Activity Assessment

Molecular Docking Studies for Antifungal Targets (e.g., Leucyl-tRNA synthetase)

Molecular docking studies have been instrumental in elucidating the potential antifungal mechanism of isothiazole-containing compounds. Leucyl-tRNA synthetase (LeuRS), an essential enzyme for fungal survival, has emerged as a key target for novel antifungal agents. d-nb.infonih.gov This enzyme plays a critical role in protein synthesis by attaching leucine (B10760876) to its corresponding tRNA. d-nb.infonih.gov Inhibition of LeuRS disrupts this vital process, leading to fungal cell death. d-nb.infonih.gov

Computational modeling can predict the binding affinities of isothiazole (B42339) derivatives to fungal targets. In studies involving hybrid molecules of phenylthiazole and 1,3,5-triazine, which share structural similarities with this compound, molecular docking revealed that these compounds could act as inhibitors of Candida albicans cytosolic LeuRS. d-nb.infonih.gov The docking analyses indicated that these molecules fit within the active site of the enzyme, forming stable interactions. nih.gov These interactions are crucial for their potential inhibitory activity and contribute to the understanding of their antifungal mechanism. d-nb.infonih.gov The insights gained from such docking studies are valuable for designing more potent and selective antifungal agents based on the isothiazole scaffold.

Anti-inflammatory Properties and Mechanisms

The isothiazole scaffold is a component of various compounds investigated for their anti-inflammatory potential. mdpi.com Research has explored the ability of isothiazole derivatives to modulate key inflammatory pathways and mediators.

The anti-inflammatory effects of compounds containing a thiazole (B1198619) or isothiazole ring have been evaluated through various in vitro assays. mdpi.comnih.gov One common method is the heat-induced bovine serum albumin (BSA) denaturation assay, which serves as a model for protein denaturation seen in inflammatory processes. mdpi.comphcogj.com Compounds that can prevent this denaturation are considered to have potential as anti-inflammatory agents. mdpi.com For instance, certain thiazoline-2-thione derivatives have demonstrated significant inhibition of BSA denaturation, with some exhibiting efficacy comparable to the standard drug aspirin. mdpi.com

Additionally, the anti-inflammatory properties of some bromo-substituted compounds have been noted. For example, 5-bromo-3,4-dihydroxybenzaldehyde has demonstrated anti-inflammatory effects in certain models. nih.gov While not a direct study on this compound, this highlights the potential contribution of the bromo-substituent to anti-inflammatory activity. The inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response, is another mechanism through which isothiazole-related compounds may exert their effects. ekb.eg

Tumor necrosis factor-alpha (TNF-alpha) is a key pro-inflammatory cytokine involved in orchestrating the inflammatory cascade. nih.gov The modulation of TNF-alpha production is a significant target for anti-inflammatory therapies. nih.gov Some isothiazole and thiazole derivatives have been investigated for their ability to reduce the production of this critical cytokine. For example, studies on 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole have confirmed its role in reducing TNF-alpha production in vitro. The sphingomyelin (B164518) pathway is one of the signaling systems that TNF-alpha may use, and its activation leads to the translocation of NF-kappa B, a key event in transmitting the TNF message to the nucleus. nih.gov By interfering with these pathways, isothiazole-based compounds could potentially downregulate the inflammatory response.

In Vitro Inhibition of Inflammatory Pathways

Anticancer Research and Cytotoxicity Studies

The isothiazole nucleus is a structural component of interest in the development of novel anticancer agents. mdpi.com Various derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. niscpr.res.in

A primary mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. researchgate.net Research has shown that certain isothiazole derivatives can trigger this process in cancer cells. For example, some thiazole derivatives have been shown to induce apoptosis in breast cancer cell lines. nih.gov The evaluation of cytotoxicity is often a first step, with compounds showing promising activity being further investigated for their pro-apoptotic effects. nih.govnih.gov

The cytotoxicity of various bromo-substituted thiazole and isatin (B1672199) derivatives has been assessed against different cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HT-29) cancer cells. abap.co.in

Table 1: Cytotoxicity of Selected Bromo-Substituted Heterocyclic Compounds

The induction of apoptosis is often mediated by a family of cysteine proteases known as caspases. embopress.org The activation of these enzymes is a central event in the apoptotic pathway. embopress.org Caspase-3 is a crucial executioner caspase in many cell types, and its activation is a key step leading to the characteristic morphological changes of apoptosis. embopress.org

Studies on thiazole derivatives have indicated that their cytotoxic activity on cancer cells may be linked to apoptosis, as evidenced by the activation of caspase-3. nih.gov The process of apoptosis can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases like caspase-3. nih.gov The release of cytochrome c from the mitochondria is a key event in the intrinsic pathway, leading to the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates caspase-3. nih.gov Some research suggests that the activation of caspase-3 can be a very rapid process once initiated. embopress.org

Table of Compounds

Induction of Apoptosis in Cancer Cell Lines

Modulation of Cell Cycle Regulators

The regulation of the cell cycle is a critical process, and its disruption is a hallmark of cancer. The cell cycle is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Certain bromo-substituted heterocyclic compounds have been shown to influence these regulatory proteins. For instance, studies on 5-bromo-2-deoxyuridine (BrdU) in A-549 lung cancer cells demonstrated a modulation of key cell cycle regulators. core.ac.uk Initial treatment increased levels of nuclear proliferating cell nuclear antigen (PCNA), which is essential for DNA replication and repair. core.ac.uk However, prolonged exposure led to reduced PCNA levels, the absence of the G1 initiating protein Cyclin D1, and a reduction in phosphorylated retinoblastoma (Rb) protein, indicating inhibition at the G1/S phase transition point. core.ac.uk Furthermore, the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21, p27, and p57 was upregulated, which function as negative regulators of the cell cycle. core.ac.uk Similarly, other compounds, such as 5-bromo-3,4-dihydroxybenzaldehyde, have been found to alter the levels of cell cycle-related proteins, suggesting that the bromo-substitution pattern can be a key determinant in the modulation of these pathways. nih.gov

Intrinsic Pathway of Apoptosis Targeting

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The intrinsic pathway of apoptosis is initiated by intracellular stress, such as DNA damage, and is regulated by the Bcl-2 family of proteins. thermofisher.comteachmeanatomy.infonih.gov This family includes both pro-apoptotic members (e.g., Bax, Bak, Bid) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.govnih.gov The balance between these proteins determines the cell's fate. teachmeanatomy.info

Derivatives containing the isatin scaffold, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones which are linked to a thiazole moiety, have been shown to induce apoptosis by targeting this pathway. In studies on MCF-7 breast cancer cells, treatment with the derivative known as compound 7d led to a significant increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio is a key indicator of the activation of the intrinsic apoptotic pathway. mdpi.com Furthermore, these compounds were found to increase the levels of caspase-9 and caspase-3. mdpi.comresearchgate.net Caspase-9 is an initiator caspase in the intrinsic pathway, activated following the release of cytochrome c from the mitochondria, while caspase-3 is an executioner caspase responsible for the final stages of cell death. thermofisher.commdpi.com Research on other phenylthiazole derivatives has also confirmed that their cytotoxic activity is often linked to the induction of apoptosis through the intrinsic pathway, as evidenced by DNA fragmentation and caspase-3 activity. researchgate.net

Cell Cycle Arrest Induction

A key strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest. Several studies have demonstrated that isothiazole and thiazole derivatives can effectively arrest the cell cycle at different phases. For example, compound 7d , a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative, was shown to cause a significant accumulation of MCF-7 cells in the G2/M phase and an increase in the sub-G1 population, which is indicative of apoptotic cells. mdpi.comresearchgate.net

Similarly, ureido-substituted 4-phenylthiazole (B157171) derivatives, such as compound 27 , induced cell cycle arrest at the G2/M phase in HepG2 cells. nih.gov Other related compounds have been found to induce arrest in different phases. For instance, some 2-aminothiazole (B372263) derivatives can cause G1-phase arrest in HeLa cells. nih.gov The ability of these compounds to halt cell cycle progression prevents cancer cells from dividing and proliferating, ultimately contributing to their anti-tumor effect. wikipedia.orgmdpi.comresearchgate.net

Kinase Inhibition Profiles (e.g., IGF1R, VEGFR-2)

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their dysregulation is frequently implicated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Insulin-like Growth Factor 1 Receptor (IGF-1R) are two such kinases that have become important targets for cancer therapy. nih.govoncotarget.combiorxiv.org

Several isothiazole and thiazole derivatives have demonstrated potent inhibitory activity against these kinases.

VEGFR-2 Inhibition: The 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives 7c and 7d showed significant inhibitory activity against VEGFR-2, with IC₅₀ values of 0.728 µM and 0.503 µM, respectively. mdpi.comresearchgate.net Their efficacy is comparable to that of known VEGFR-2 inhibitors like Sorafenib. mdpi.com

IGF-1R Inhibition: Ureido-substituted 4-phenylthiazole derivatives have been identified as potent IGF-1R inhibitors. nih.gov Compound 27 , for example, exhibited a 76.84% inhibition of IGF1R at a concentration of 10 μM. nih.gov Other compounds have also been developed as potent and selective inhibitors of both IGF-1R and the closely related insulin (B600854) receptor (IR). axonmedchem.com

This targeted inhibition of key kinases disrupts the signaling pathways that drive tumor growth, proliferation, and angiogenesis, highlighting the therapeutic potential of the this compound scaffold and its relatives.

Table 1: Kinase Inhibition Profile of Selected Thiazole Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Percent Inhibition | Source(s) |

|---|---|---|---|---|

| 7c | VEGFR-2 | 0.728 | - | mdpi.comresearchgate.net |

| 7d | VEGFR-2 | 0.503 | - | mdpi.comresearchgate.net |

| 27 | IGF-1R | - | 76.84% at 10 µM | nih.gov |

| GSK1838705A | IGF-1R | 0.002 | - | axonmedchem.com |

Cytotoxicity Assessment (e.g., IC₅₀ values against HepG2, MCF-7, A-549 cells)

The cytotoxic potential of this compound analogues has been evaluated against a range of human cancer cell lines, with many derivatives demonstrating significant anti-proliferative activity. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Studies on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones revealed potent activity against the MCF-7 breast cancer cell line. mdpi.com Specifically, compounds 7c and 7d had IC₅₀ values of 7.17 µM and 2.93 µM, respectively. mdpi.comresearchgate.net Compound 7d also showed moderate activity against the A-549 lung cancer cell line with an IC₅₀ of 9.57 µM. mdpi.com

In another study, ureido-substituted 4-phenylthiazole derivative 27 was found to be highly cytotoxic against the HepG2 liver cancer cell line, with an IC₅₀ value of 0.62 µM, which was more potent than the standard drug Sorafenib (IC₅₀ = 1.62 µM). nih.gov Other thiazole derivatives containing a bromo-substituent have also shown moderate to high cytotoxicity against MCF-7 and HepG2 cells. mdpi.commdpi.com These findings underscore the potential of this class of compounds as effective anticancer agents.

Table 2: Cytotoxicity (IC₅₀ in µM) of Selected Bromo-Thiazole/Isothiazole Derivatives

| Compound | HepG2 | MCF-7 | A-549 | Source(s) |

|---|---|---|---|---|

| 7c | - | 7.17 | - | mdpi.comresearchgate.net |

| 7d | - | 2.93 | 9.57 | mdpi.comresearchgate.net |

| 27 | 0.62 | - | - | nih.gov |

| 4b (thiazole deriv.) | 51.7 | 31.5 | - | mdpi.com |

| 4f (thiazoline deriv.) | - | - | < Cisplatin | mdpi.com |

Structure-Activity Relationships (SAR) in Anticancer Activity

Structure-activity relationship (SAR) studies are essential for optimizing the anticancer potency of lead compounds. For derivatives based on the isothiazole and thiazole scaffolds, SAR analyses have provided valuable insights.

In the series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, the nature and position of the substituent on the pendant phenyl ring attached to the thiazole moiety significantly influence anticancer activity. mdpi.com For instance, introducing electron-withdrawing groups like chlorine (7d ) or a cyano group (7c ) at the para-position of the phenyl ring enhanced the cytotoxic activity against MCF-7 cells compared to the unsubstituted analogue. mdpi.comresearchgate.net Conversely, a bulky bromo-substituent at the same position was found to diminish the activity. mdpi.com

Similarly, for ureido-substituted 4-phenylthiazole derivatives, the presence of a morpholine (B109124) moiety was identified as a key feature for potent cytotoxicity against HepG2 cells. nih.gov SAR studies on other thiazole series have also shown that substitutions with halogens like bromine or chlorine on the phenyl ring can lead to potent activity against various cancer cell lines, including A549. mdpi.comnih.gov These findings guide the rational design of new, more effective anticancer agents based on the this compound framework.

Molecular Modeling and Docking Insights into Target Binding

Molecular modeling and docking studies provide a deeper understanding of how these compounds interact with their biological targets at the molecular level. nih.govd-nb.info These computational techniques help to rationalize the observed biological activities and guide further drug design.

For the potent VEGFR-2 inhibitor 7d , docking studies revealed that it fits snugly into the ATP-binding pocket of the kinase. mdpi.com The model showed that the compound forms crucial hydrogen bonds with key amino acid residues, such as Glu885 and Lys868, and a halogen bond with Cys919. mdpi.comresearchgate.net These interactions are similar to those observed for the established inhibitor Sorafenib and help to stabilize the compound within the active site, explaining its potent inhibitory activity. mdpi.com

In the case of the IGF-1R inhibitor 27 , molecular modeling substantiated its strong binding to the IGF-1R active site, also through multiple hydrogen bonds. nih.gov These computational insights are invaluable for understanding the mechanism of action and for the rational design of next-generation inhibitors with improved affinity and selectivity. biorxiv.orgnih.gov

Pharmacological Evaluation and Drug Discovery Potential

Precursor for Penicillanic Acid Derivatives

The development of semi-synthetic penicillins has been a cornerstone of infectious disease treatment, aimed at overcoming challenges such as bacterial resistance. The core structure of these antibiotics is 6-aminopenicillanic acid, which can be chemically modified by attaching various side chains to its amino group. The isothiazole moiety has been identified as a valuable component for these side chains, leading to penicillins with potent antibacterial activity.

Research has demonstrated that 3-phenylisothiazole-4-carboxylic acids are key intermediates in the synthesis of isothiazole-containing penicillins. acs.org The general synthetic pathway involves the acylation of 6-aminopenicillanic acid with an activated form of the isothiazole carboxylic acid, typically the acid chloride. This creates an amide linkage between the isothiazole ring and the β-lactam core of penicillin.

This compound serves as a foundational precursor for these essential carboxylic acid intermediates. The bromine atom at the 5-position can be strategically manipulated in multi-step synthetic sequences to introduce a carboxylic acid group at the adjacent 4-position. For instance, a related compound, 3-bromo-4-phenylisothiazole-5-carboxamide, can be converted to 3-bromo-4-phenylisothiazole-5-carboxylic acid in excellent yield (99%) through a reaction with sodium nitrite (B80452) in trifluoroacetic acid. mdpi.com This highlights a viable route for transforming a bromo-substituted isothiazole into the necessary carboxylic acid precursor for penicillin synthesis. The resulting isothiazolylpenicillins have shown significant efficacy, particularly against penicillinase-producing bacteria. acs.org

| Precursor Compound | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂, TFA, 0 °C | 3-Bromo-4-phenylisothiazole-5-carboxylic acid | 99 | mdpi.com |

| 3-Bromoisothiazole-5-carboxamide | NaNO₂, TFA, 0 °C | 3-Bromoisothiazole-5-carboxylic acid | 95 | mdpi.com |

Role as a Scaffold for Novel Therapeutic Agents

The 3-phenylisothiazole (B82050) framework is a privileged scaffold in medicinal chemistry, and the introduction of a bromine atom at the 5-position significantly enhances its utility for developing novel therapeutic agents. researchgate.netresearchgate.net The bromine atom acts as a key site for synthetic elaboration, allowing for the introduction of diverse functional groups through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and other transformations. This chemical versatility enables the systematic exploration of the structure-activity relationship (SAR) to optimize biological activity, selectivity, and pharmacokinetic properties. vulcanchem.com

Derivatives built upon the phenylisothiazole and related phenylthiazole scaffolds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. fabad.org.trnih.gov The specific placement of the phenyl and bromo groups on the isothiazole ring influences the molecule's electronic and steric properties, which in turn dictates its interaction with biological targets. vulcanchem.com

For example, in the development of anticancer agents, novel thiazoline (B8809763) derivatives bearing a 4-bromophenyl moiety have shown excellent apoptotic activity against human lung carcinoma (A549) cells. nih.gov Research into other substituted phenylthiazole derivatives has revealed compounds with significant antitubercular and antifungal activities. researchgate.net The ability to modify the scaffold, a process facilitated by reactive handles like the bromine atom on this compound, is crucial for fine-tuning the therapeutic profile of these agents. This makes the compound a valuable starting point for drug discovery programs aimed at generating new chemical entities to address a range of diseases. mdpi.com

| Scaffold/Derivative Class | Substituent Example | Observed Biological Activity | Cell Line/Target | Reference |

|---|---|---|---|---|

| Thiazoline-Tetralin Hybrids | 4-Bromophenyl | Excellent apoptotic activity | A549 (Lung Carcinoma) | nih.gov |

| Phenylthiazole Derivatives | Various substitutions | Antitubercular & Antimicrobial | Mycobacterium tuberculosis, E. coli, S. aureus | researchgate.net |

| Thiazole-Pyridine Hybrids | 4-Chloropyridine | Anti-breast cancer (IC₅₀ = 5.71 µM) | Breast Cancer Cells | mdpi.com |

| Benzo vulcanchem.comresearchgate.netthiazolo[3,2-a]pyrimidines | Bromo derivative | Significant inhibition of cancer cells | Various cancer cell lines | researchgate.net |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a biological target, typically a protein. mdpi.com This is crucial for assessing the potential of a compound as a therapeutic agent. The primary goals are to determine the preferred orientation of the ligand within the protein's binding site and to estimate the strength of their interaction, or binding affinity. mdpi.com

For 5-Bromo-3-phenylisothiazole, docking studies would simulate its insertion into the active site of a target protein to identify key binding interactions. While specific studies on this exact compound are not detailed, analysis of related structures provides insight into its likely behavior. The phenyl group at position 3 is expected to form significant hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. vulcanchem.combiorxiv.org The isothiazole (B42339) ring itself can participate in various non-covalent interactions. Furthermore, the bromine atom at position 5, being an electron-withdrawing group, can influence the electronic landscape of the molecule and potentially engage in halogen bonding or other polar interactions, which are increasingly recognized for their importance in ligand binding. mdpi.com

Studies on similar phenylthiazole derivatives have shown that they interact stably with amino acid residues in the active sites of protein complexes like peroxisome proliferator-activated receptor gamma (PPARγ). dovepress.com The binding is often stabilized by a combination of hydrophobic contacts and a few hydrogen bonds. mdpi.com For instance, in related brominated heterocyclic compounds, the bromine atom and phenyl groups are known to be significant contributors to binding affinity and specificity.

| Interaction Type | Contributing Moiety of Ligand | Potential Interacting Protein Residues | Significance |

|---|---|---|---|

| π-π Stacking | Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) | Major contributor to binding affinity through aromatic interactions. biorxiv.org |

| Hydrophobic Interactions | Phenyl Ring, Isothiazole Core | Alanine (Ala), Valine (Val), Leucine (B10760876) (Leu), Isoleucine (Ile) | Stabilizes the ligand within the non-polar regions of the binding site. mdpi.com |

| Halogen Bonding | Bromine Atom | Carbonyl oxygen of peptide backbone, Aspartate (Asp), Glutamate (Glu) | Provides directional interaction, enhancing binding specificity. |

| Cation-π Interactions | Phenyl Ring | Lysine (Lys), Arginine (Arg) | Electrostatic interaction between the electron-rich π system and a positive charge. biorxiv.org |

The prediction of binding affinity is typically quantified by a scoring function, which calculates a value (e.g., in kcal/mol) representing the binding energy. mdpi.com A lower binding energy score generally indicates a more favorable and stable interaction. For related phenylthiazole acids, docking studies have predicted binding energies comparable to established drugs, suggesting potent activity. dovepress.com For example, a potent PPARγ agonist from this class exhibited a half-maximal effective concentration (EC50) of 0.75 ± 0.20 µM, which was supported by docking simulations showing stable interactions within the receptor's active site. dovepress.com

Molecular dynamics (MD) simulations can further refine these predictions, providing insight into the stability of the ligand-protein complex over time. mdpi.comdovepress.com These simulations confirm whether the predicted binding orientation is maintained, strengthening the confidence in the docking results. mdpi.com

Ligand-Protein Binding Interactions

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. niscpr.res.in DFT methods are effective for calculating electron density and deriving properties that govern a molecule's stability and reactivity. niscpr.res.inresearchgate.net

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (Eg) is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts additional electronic charge.

Studies on related heterocyclic systems demonstrate that the introduction of different substituents significantly alters these electronic properties, which in turn affects their biological activity. For this compound, the electron-withdrawing bromine atom and the π-system of the phenyl group would be expected to strongly influence its electronic structure and reactivity.

| Property | Formula | Significance for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting capability (electrophilicity). |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Quantifies the molecule's ability to act as an electrophile. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicity profiles must be evaluated. In silico ADMET prediction uses computational models to estimate these properties from the molecular structure, reducing the need for extensive experimental testing in the early stages of drug discovery. mdpi.com These predictions are based on a compound's physicochemical properties such as molecular weight, lipophilicity (LogP), and polar surface area. nih.gov

For this compound, ADMET prediction software would assess parameters such as:

Absorption: Human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. gjpb.de

Metabolism: Likelihood of being a substrate or inhibitor for cytochrome P450 (CYP) enzymes.

Excretion: Prediction of clearance pathways.

Toxicity: Prediction of mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxic effects.

Studies on libraries of other heterocyclic compounds have successfully used these predictive tools to screen for candidates with favorable drug-like properties, filtering out those with poor absorption or high predicted toxicity. gjpb.deresearchgate.net

| Category | Parameter | Desirable Outcome for a Drug Candidate |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low (for peripherally acting drugs) or High (for CNS drugs) |

| Metabolism | CYP2D6 Inhibitor | No (to avoid drug-drug interactions) |

| Toxicity | Ames Mutagenicity | Non-mutagenic |

| Drug-Likeness | Lipinski's Rule of Five | Obeys rules (e.g., Mol. Weight < 500, LogP < 5) |

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches